![molecular formula C6H3BrClN3 B1380397 6-Bromo-3-chloroimidazo[1,2-a]pyrazine CAS No. 1239441-36-1](/img/structure/B1380397.png)

6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Descripción general

Descripción

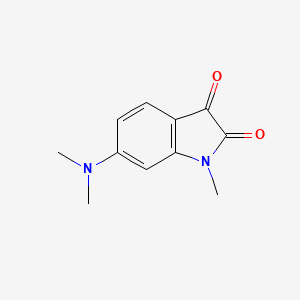

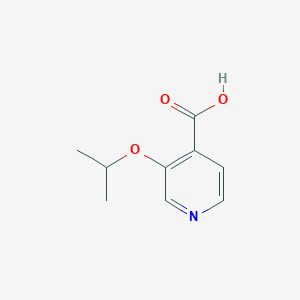

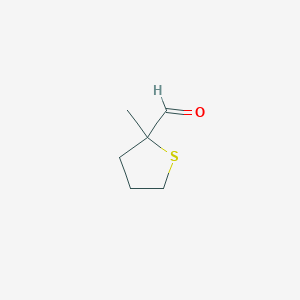

6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H3BrClN3 . It is a light yellow solid and is used in organic syntheses and as pharmaceutical intermediates .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 232.47 . The compound should be stored at a temperature between 0-5°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Pathways and Characterization : Research has explored various synthetic pathways to create compounds related to 6-Bromo-3-chloroimidazo[1,2-a]pyrazine. One approach involves the synthesis of 3-pyrazinyl-imidazo[1,2-a]pyridines, starting from 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine treated with N-bromosuccinimide, leading to the intermediate 2-bromo-2-(6-chloropyrazin-2-yl)-1-ethoxyethanol. Further cyclization with 2-aminopyridines yields the final product (Collins Michael Raymond et al., 2010). Another method focuses on the convergent synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, employing a one-pot reaction for the core 6-chloroimidazo[1,2-b]pyridazine structure, followed by an SNAr reaction with phenols to introduce the etherification (Kazuhisa Ishimoto et al., 2013).

Industrial Applications and Process Optimization : The 3-aminoimidazo[1,2-a]pyrazine scaffold, significant in various drugs, is accessible through the Groebke–Blackburn–Bienaymé cyclisation. This method has been scaled up, showcasing the potential for industrial application and process efficiency in producing 3-aminoimidazo[1,2-a]pyrazines (M. Baenziger et al., 2017).

Advancements in Arylation Techniques : Direct arylation methods have been developed for imidazo[1,2-b]pyridazines, offering a pathway to synthesize 3-(hetero)arylimidazo[1,2-b]pyridazines. This technique involves microwave-assisted Suzuki coupling and Pd-catalysed arylation, indicating a significant advancement in the field of organic synthesis (A. Akkaoui et al., 2010).

Biological and Optical Applications

Antimicrobial and Antibacterial Activities : Novel 6,8-dichloro-imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial studies. These compounds, incorporating pyridine, thiazole, and pyrazole moieties, exhibit significant antibacterial potency against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Ismail Althagafi et al., 2021).

Optoelectronic Materials : Research into the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives has revealed their potential in optoelectronic applications. These compounds show promising optical and thermal properties, making them suitable candidates for organic materials in optoelectronic devices (Puttavva Meti et al., 2017).

Direcciones Futuras

Imidazopyridine analogues, such as 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds could play a crucial role in the development of new drugs for treating these conditions in the future .

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine . Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and how stable it is in various environments.

Propiedades

IUPAC Name |

6-bromo-3-chloroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWTZNHOPYIRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)